

Unveiling the Cross-Reactivity Potential of 7-Octen-1-ol: A Comparative Analysis

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Compound of Interest

Compound Name: 7-Octen-1-ol

Cat. No.: B081980

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For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity of chemical compounds is paramount. This guide provides a comparative analysis of **7-Octen-1-ol** and its structurally related analogs, citronellol and 1-octen-3-ol, to infer potential cross-reactivity in biological assays. Due to the limited direct experimental data on the biological activity of **7-Octen-1-ol**, this guide leverages data from its structural analogs to provide a predictive overview.

Executive Summary

7-Octen-1-ol is an unsaturated alcohol used in the fragrance industry and as a biochemical reagent.^[1] While direct studies on its cross-reactivity in biological assays are scarce, its structural similarity to other biologically active unsaturated alcohols, such as citronellol and 1-octen-3-ol, suggests a potential for interactions with various biological targets. This guide summarizes the known biological activities of these analogs, presenting quantitative data where available, and details the experimental protocols used to assess these activities. The objective is to provide a framework for predicting the potential cross-reactivity of **7-Octen-1-ol** and to guide future experimental design.

Comparative Biological Activity

The biological activities of **7-Octen-1-ol** and its structural analogs, citronellol and 1-octen-3-ol, are compared below. The data for citronellol and 1-octen-3-ol can be used to infer the potential biological targets and pathways that **7-Octen-1-ol** might modulate.

Quantitative Data Summary

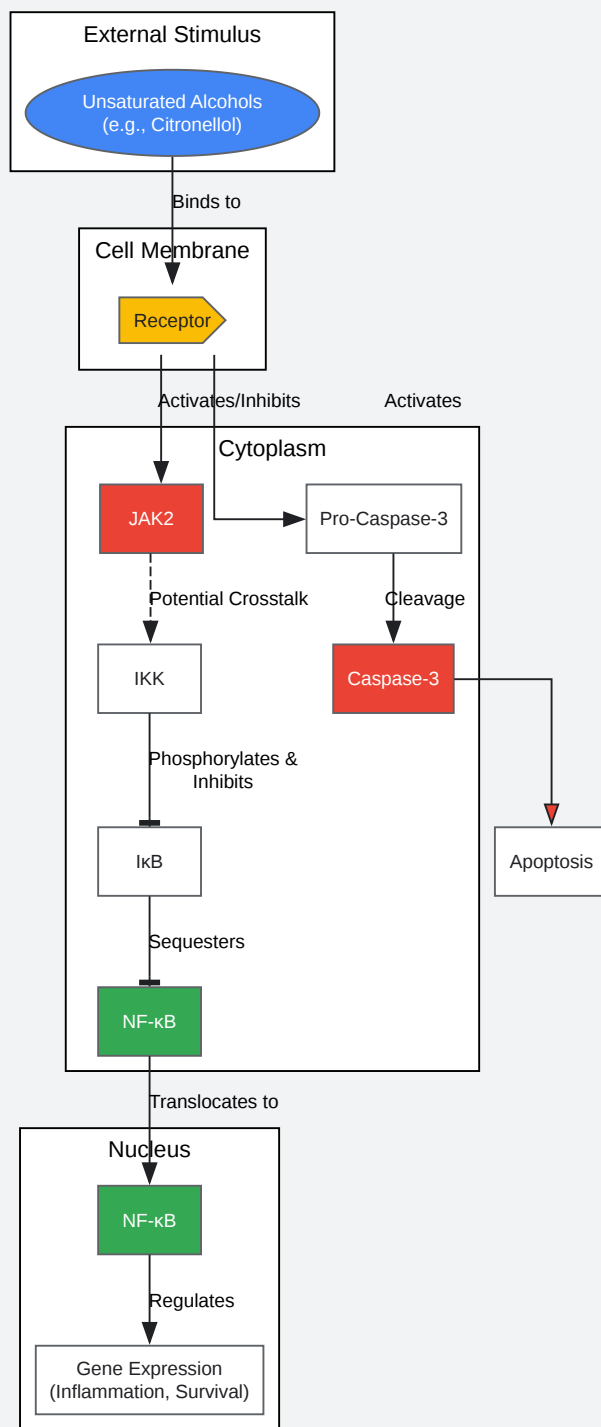
Compound	Assay Type	Target/System	Result	Unit
7-Octen-1-ol	Various	Not Reported	Not Available	-
Citronellol	Antioxidant (DPPH Assay)	Free radical scavenging	IC50: ~10 - 82.43[2][3][4]	µg/mL
Cytotoxicity	SF767 glioblastoma cells	IC50: 1.3[5]	mM	
Anti-inflammatory	Protein denaturation	Inhibition at 6400 µg/mL[3]	%	
1-Octen-3-ol	Cytotoxicity	H1 human embryonic stem cells (racemic)	IC50: 109[6]	ppm
Cytotoxicity	H1 human embryonic stem cells ((S)-(+)- enantiomer)	IC50: 98[6]	ppm	
Cytotoxicity	H1 human embryonic stem cells ((R)-(-)- enantiomer)	IC50: 258[6]	ppm	
Acute Toxicity	Animal model	LD50: 340[7]	mg/kg	
Antimicrobial	Gram-positive bacteria	MIC: 1.0; MBC: 4.0	mg/mL	
Antimicrobial	Gram-negative bacteria	MIC: 2.0; MBC: 8.0	mg/mL	

Potential Signaling Pathway Interactions

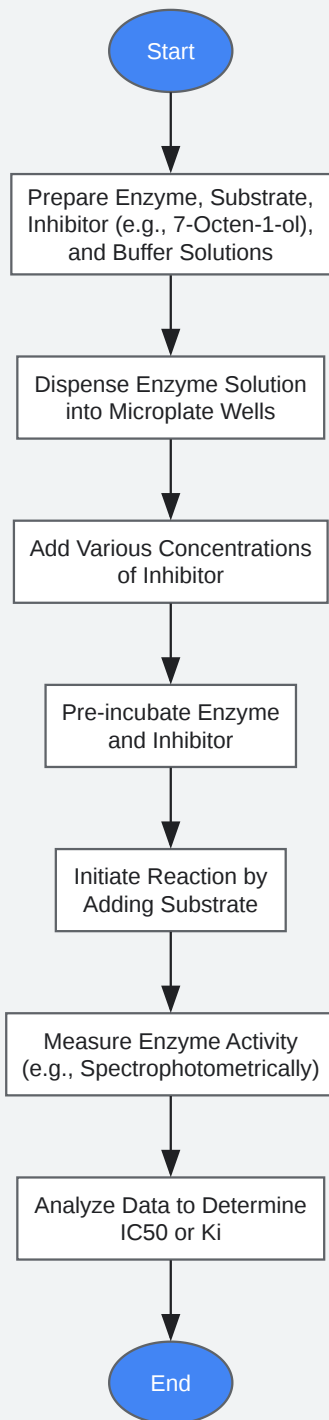
Based on the known activities of structurally similar compounds like citronellol, **7-Octen-1-ol** could potentially interact with signaling pathways involved in inflammation and cancer. For

instance, citronellol has been shown to induce apoptosis in glioblastoma cells by modulating the Caspase-3, NF- κ B, and JAK2 signaling pathways.[5]

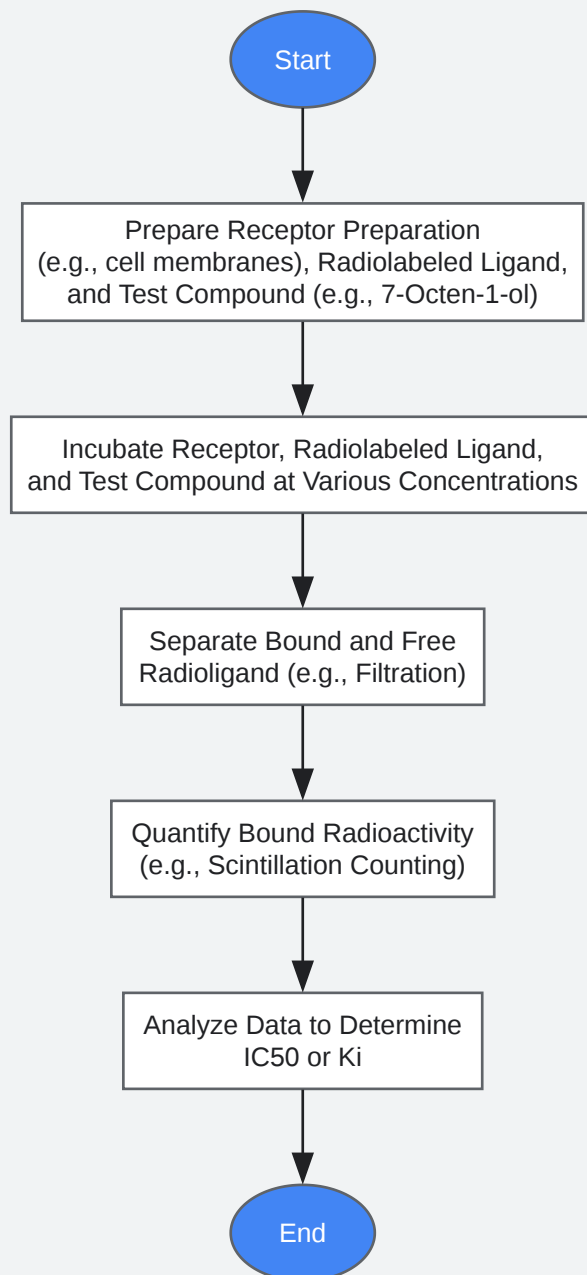
Potential Signaling Pathway Modulation by 7-Octen-1-ol Analogs



General Workflow for Enzyme Inhibition Assay



General Workflow for Receptor-Ligand Binding Assay

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